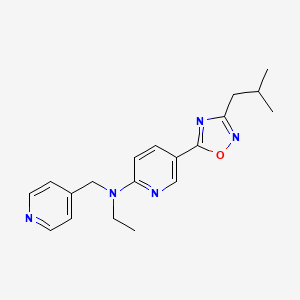
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as L-745,870 and is a selective antagonist of the dopamine D4 receptor.
Mécanisme D'action
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide involves its selective binding to the dopamine D4 receptor. This binding prevents the activation of the receptor by dopamine, which in turn affects the downstream signaling pathways that are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in animal models. The compound has been shown to reduce hyperactivity and improve cognitive function in animal models of ADHD. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide in lab experiments include its selectivity for the dopamine D4 receptor, which allows for the specific targeting of this receptor in various experimental settings. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and monitoring in animal studies.
Orientations Futures
There are several future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide. One area of interest is its potential use in the treatment of psychiatric disorders, such as schizophrenia and ADHD. Another area of research is its potential use as a tool for studying the dopamine D4 receptor and its role in various physiological and pathological processes. Additionally, further studies are needed to explore the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide involves several steps. The starting material is 3,4-dihydroisoquinoline, which is reacted with formaldehyde to form 3,4-dihydroisoquinoline-2-carboxaldehyde. This intermediate is then reacted with N-(2-methoxyethyl)-4-piperidinone to form the final product, this compound.
Applications De Recherche Scientifique
The scientific research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxyethyl)benzamide has focused on its potential applications in various fields. One of the main areas of research has been its use as a selective antagonist of the dopamine D4 receptor. This receptor is involved in the regulation of mood, cognition, and behavior, and has been implicated in several psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-13-11-21-20(23)18-8-6-16(7-9-18)14-22-12-10-17-4-2-3-5-19(17)15-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLDVUUHPNMKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B5199102.png)
![3-[(3-hydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5199106.png)
![6-chloro-3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B5199108.png)
![6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5199112.png)
![N,N-dibutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5199113.png)



![6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5199134.png)

![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5199150.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5199166.png)

